molecular formula C23H27N3O4S B2800059 (Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline CAS No. 886906-90-7

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline

Cat. No. B2800059
CAS RN: 886906-90-7
M. Wt: 441.55
InChI Key: NMMKNUUMNIJQPG-VHXPQNKSSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a morpholino group, a thiazole ring, and multiple methoxy and ethoxy groups . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring . The 3,4-dimethoxyphenyl group in similar molecules is known to act as an intramolecular hydrogen acceptor .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the morpholino group might participate in nucleophilic substitution reactions, while the thiazole ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of ethoxy and methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves various chemical reactions to achieve desired structures and functionalities. For example, compounds with thiazole derivatives have been synthesized for their potential antimicrobial activities, showcasing the versatility of thiazole-based compounds in medicinal chemistry (Bektaş et al., 2007). Moreover, studies have delved into the synthesis and characterization of compounds for their potential applications in drug discovery and development (Spoorthy et al., 2021).

Antimicrobial Activities

Research has focused on the antimicrobial properties of thiazole derivatives, highlighting their potential as antimicrobial agents. For instance, a study explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, which includes compounds structurally related to the compound of interest, demonstrating the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal and Antitumor Activity

Novel compounds synthesized from related structures have been evaluated for their antifungal and antitumor activities, highlighting the therapeutic potential of these compounds in treating various diseases. For example, some compounds showed significant activity against certain fungal strains and human tumor cell lines, indicating their potential in developing new therapeutic agents (Insuasty et al., 2013).

Analgesic and Anti-Inflammatory Activities

The analgesic and anti-inflammatory properties of related compounds have also been a focus of research. Studies have found that certain derivatives exhibit significant analgesic and anti-inflammatory effects, suggesting their potential use in pain management and anti-inflammatory therapies (Yusov et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-30-19-8-6-18(7-9-19)24-23-26(25-11-13-29-14-12-25)20(16-31-23)17-5-10-21(27-2)22(15-17)28-3/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKNUUMNIJQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-ethoxyaniline

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